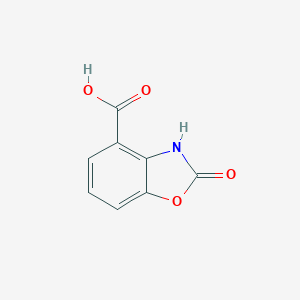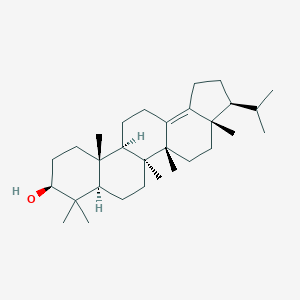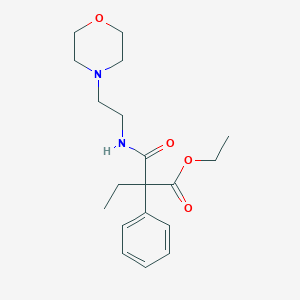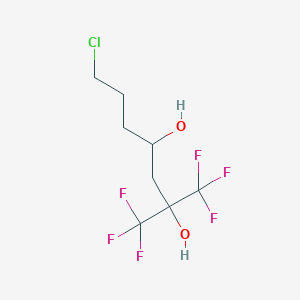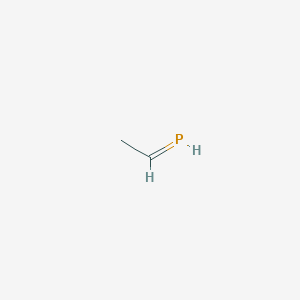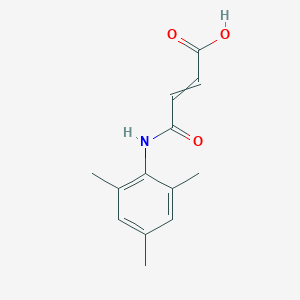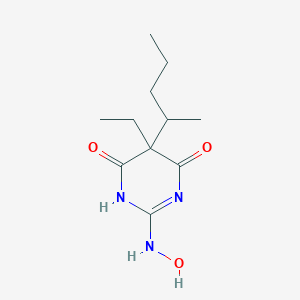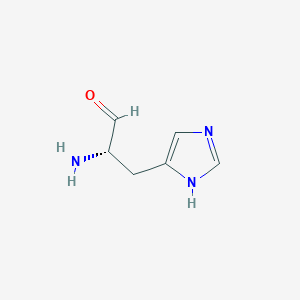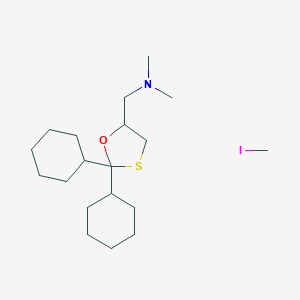
2,2-Dicyclohexyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dicyclohexyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide, also known as DMTMM, is a chemical compound that is widely used in scientific research for its ability to activate carboxylic acids. DMTMM is a highly reactive reagent that is commonly used in peptide synthesis and other chemical reactions.
Wissenschaftliche Forschungsanwendungen
2,2-Dicyclohexyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide is commonly used in peptide synthesis as a coupling agent. It is also used in the synthesis of other organic compounds, such as esters and amides. 2,2-Dicyclohexyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide is a highly reactive reagent that is able to activate carboxylic acids, making it an ideal coupling agent for peptide synthesis. 2,2-Dicyclohexyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide is also used in the synthesis of pharmaceuticals and other bioactive compounds.
Wirkmechanismus
2,2-Dicyclohexyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide activates carboxylic acids by forming an intermediate species that is more reactive than the original carboxylic acid. This intermediate species then reacts with the amine or alcohol to form the desired product. 2,2-Dicyclohexyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide is able to activate carboxylic acids more efficiently than other coupling agents, such as DCC and HATU.
Biochemische Und Physiologische Effekte
2,2-Dicyclohexyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide is not used for any biochemical or physiological effects. It is solely used as a chemical reagent in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
2,2-Dicyclohexyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide has several advantages over other coupling agents. It is more reactive than DCC and HATU, and it produces fewer side products. 2,2-Dicyclohexyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide is also more stable than other coupling agents, making it easier to handle and store. However, 2,2-Dicyclohexyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide is more expensive than other coupling agents, and it is not as widely available.
Zukünftige Richtungen
There are several future directions for the use of 2,2-Dicyclohexyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide in scientific research. One potential application is in the synthesis of peptides and other bioactive compounds. 2,2-Dicyclohexyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide could also be used in the synthesis of new pharmaceuticals and other organic compounds. Additionally, 2,2-Dicyclohexyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide could be used in the development of new coupling agents that are even more efficient and selective than 2,2-Dicyclohexyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide.
Conclusion:
2,2-Dicyclohexyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide is a highly reactive reagent that is widely used in scientific research for its ability to activate carboxylic acids. It is commonly used in peptide synthesis and other organic reactions. 2,2-Dicyclohexyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide has several advantages over other coupling agents, including its high reactivity and stability. However, it is more expensive than other coupling agents and not as widely available. There are several future directions for the use of 2,2-Dicyclohexyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide in scientific research, including the development of new coupling agents and the synthesis of new pharmaceuticals and bioactive compounds.
Synthesemethoden
2,2-Dicyclohexyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide is synthesized by reacting dimethylamine with 2,2-dicyclohexyl-1,3-dithiolane-4,5-dione in the presence of iodomethane. The reaction yields 2,2-Dicyclohexyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide as a white crystalline solid with a melting point of 155-157°C.
Eigenschaften
CAS-Nummer |
101990-82-3 |
|---|---|
Produktname |
2,2-Dicyclohexyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide |
Molekularformel |
C19H36INOS |
Molekulargewicht |
453.5 g/mol |
IUPAC-Name |
1-(2,2-dicyclohexyl-1,3-oxathiolan-5-yl)-N,N-dimethylmethanamine;iodomethane |
InChI |
InChI=1S/C18H33NOS.CH3I/c1-19(2)13-17-14-21-18(20-17,15-9-5-3-6-10-15)16-11-7-4-8-12-16;1-2/h15-17H,3-14H2,1-2H3;1H3 |
InChI-Schlüssel |
VDBVPPNJKNPTBK-UHFFFAOYSA-N |
SMILES |
CN(C)CC1CSC(O1)(C2CCCCC2)C3CCCCC3.CI |
Kanonische SMILES |
CN(C)CC1CSC(O1)(C2CCCCC2)C3CCCCC3.CI |
Synonyme |
2,2-DHDMO 2,2-dicyclohexyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide 2,2-dicyclohexyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide, (+-)-isomer 2,2-dicyclohexyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide, (-)-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



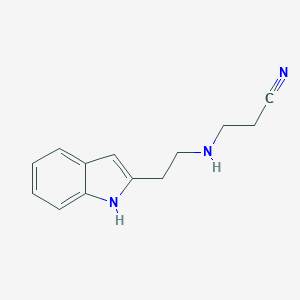
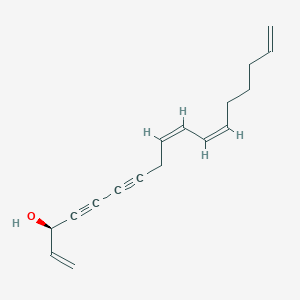
![4-Hydrazino-5-Methylthieno[2,3-D]Pyrimidine](/img/structure/B8651.png)
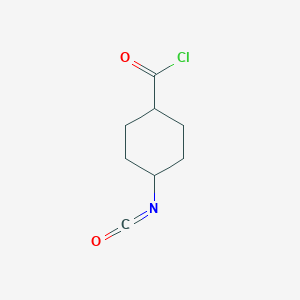
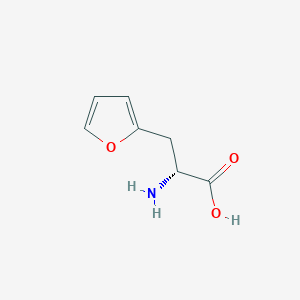
![(4H-Benzo[d][1,3]thiazin-2-yl)-o-tolyl-amine](/img/structure/B8658.png)
